molecular formula C33H30N2O6S2 B12457702 3,3'-Methanediylbis(6-{[(benzylsulfanyl)acetyl]amino}benzoic acid)

3,3'-Methanediylbis(6-{[(benzylsulfanyl)acetyl]amino}benzoic acid)

Cat. No.: B12457702
M. Wt: 614.7 g/mol
InChI Key: MUKHUXNGZHPFNI-UHFFFAOYSA-N
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Description

2-[2-(BENZYLSULFANYL)ACETAMIDO]-5-({4-[2-(BENZYLSULFANYL)ACETAMIDO]-3-CARBOXYPHENYL}METHYL)BENZOIC ACID is a complex organic compound characterized by the presence of benzylsulfanyl groups and benzoic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(BENZYLSULFANYL)ACETAMIDO]-5-({4-[2-(BENZYLSULFANYL)ACETAMIDO]-3-CARBOXYPHENYL}METHYL)BENZOIC ACID typically involves multiple steps, including the introduction of benzylsulfanyl groups and the formation of amide bonds. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow processes to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[2-(BENZYLSULFANYL)ACETAMIDO]-5-({4-[2-(BENZYLSULFANYL)ACETAMIDO]-3-CARBOXYPHENYL}METHYL)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylsulfanyl groups to thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-[2-(BENZYLSULFANYL)ACETAMIDO]-5-({4-[2-(BENZYLSULFANYL)ACETAMIDO]-3-CARBOXYPHENYL}METHYL)BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[2-(BENZYLSULFANYL)ACETAMIDO]-5-({4-[2-(BENZYLSULFANYL)ACETAMIDO]-3-CARBOXYPHENYL}METHYL)BENZOIC ACID exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfanyl)-5-[(dimethylamino)sulfonyl]benzoic acid
  • 2-[(benzylsulfanyl)methyl]benzoic acid
  • 2-Benzylsulfanyl-benzoic acid

Uniqueness

2-[2-(BENZYLSULFANYL)ACETAMIDO]-5-({4-[2-(BENZYLSULFANYL)ACETAMIDO]-3-CARBOXYPHENYL}METHYL)BENZOIC ACID is unique due to its specific arrangement of benzylsulfanyl groups and amide bonds, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C33H30N2O6S2

Molecular Weight

614.7 g/mol

IUPAC Name

2-[(2-benzylsulfanylacetyl)amino]-5-[[4-[(2-benzylsulfanylacetyl)amino]-3-carboxyphenyl]methyl]benzoic acid

InChI

InChI=1S/C33H30N2O6S2/c36-30(20-42-18-22-7-3-1-4-8-22)34-28-13-11-24(16-26(28)32(38)39)15-25-12-14-29(27(17-25)33(40)41)35-31(37)21-43-19-23-9-5-2-6-10-23/h1-14,16-17H,15,18-21H2,(H,34,36)(H,35,37)(H,38,39)(H,40,41)

InChI Key

MUKHUXNGZHPFNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)CSCC4=CC=CC=C4)C(=O)O)C(=O)O

Origin of Product

United States

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